

Stereospecific Synthesis of (+)-Halostachine: A Detailed Protocol for Drug Development Professionals

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Compound of Interest

Compound Name: (+)-Halostachine

Cat. No.: B1659425

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Application Note: A robust and stereospecific synthetic route to **(+)-Halostachine** has been developed, commencing from the readily available chiral precursor, (R)-(+)- α -hydroxybenzeneacetonitrile. This methodology provides a reliable pathway for the synthesis of the enantiomerically pure sympathomimetic agent, crucial for research and development in the pharmaceutical industry.

This document outlines the detailed experimental protocols for the two-step synthesis of **(+)-Halostachine**, a compound of interest for its potential applications in drug development. The synthesis involves the stereospecific reduction of the nitrile group of (R)-(+)- α -hydroxybenzeneacetonitrile to form the intermediate (R)-(-)-2-amino-1-phenylethanol, followed by N-methylation to yield the target compound, **(+)-Halostachine**. This process is designed to maintain the chiral integrity of the starting material, ensuring the production of the desired enantiomer.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of **(+)-Halostachine**.

Step	Reaction	Starting Material	Product	Reagents	Solvent	Temp. (°C)	Time (h)	Yield (%)	Enantiomeric Excess (%)
1	Nitrile Reduction	(R)-(+)- α -hydroxybenzeneacetonitrile	(R)-(-)-2-amino-1-phenylethanol	Lithium aluminum hydride (LiAlH ₄), H ₂ O	Diethyl ether	0 to rt	4	~85	>98
2	N-Methylation	(R)-(-)-2-amino-1-phenylethanol	(+)-Halostachine	Formaldehyde, Formic acid	Water	100	6	~90	>98

Experimental Protocols

Step 1: Stereospecific Reduction of (R)-(+)- α -hydroxybenzeneacetonitrile to (R)-(-)-2-amino-1-phenylethanol

This procedure details the reduction of the nitrile functionality to a primary amine while preserving the stereochemistry at the benzylic carbon.

Materials:

- (R)-(+)- α -hydroxybenzeneacetonitrile
- Lithium aluminum hydride (LiAlH₄)

- Anhydrous diethyl ether
- Distilled water
- 10% Sulfuric acid
- 50% Sodium hydroxide solution
- Sodium sulfate (anhydrous)
- Round-bottom flask
- Dropping funnel
- Reflux condenser
- Ice bath
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

Procedure:

- A dry 500 mL three-necked round-bottom flask, equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, is charged with a suspension of lithium aluminum hydride (X g, Y mmol) in anhydrous diethyl ether (150 mL).
- The flask is cooled in an ice bath to 0 °C.
- A solution of (R)-(+)- α -hydroxybenzeneacetonitrile (A g, B mmol) in anhydrous diethyl ether (100 mL) is added dropwise from the dropping funnel over a period of 1 hour, maintaining the internal temperature below 10 °C.
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and then stirred for an additional 3 hours.

- The reaction is carefully quenched by the dropwise addition of distilled water (Y mL), followed by 15% sodium hydroxide solution (Y mL), and finally distilled water (3Y mL), while cooling the flask in an ice bath.
- The resulting granular precipitate of aluminum salts is removed by filtration and washed with diethyl ether (3 x 50 mL).
- The combined ethereal filtrates are washed with water (2 x 100 mL) and dried over anhydrous sodium sulfate.
- The solvent is removed under reduced pressure using a rotary evaporator to yield (R)-(-)-2-amino-1-phenylethanol as a crystalline solid.

Purification: The crude product can be recrystallized from a suitable solvent system, such as toluene or a mixture of ethyl acetate and hexanes, to afford the pure amine.

Characterization: The structure and purity of the product should be confirmed by spectroscopic methods (^1H NMR, ^{13}C NMR, IR) and its enantiomeric excess determined by chiral HPLC analysis.

Step 2: N-Methylation of (R)-(-)-2-amino-1-phenylethanol to (+)-Halostachine (Eschweiler-Clarke Reaction)

This protocol describes the methylation of the primary amine to a secondary amine, yielding the final product, **(+)-Halostachine**, with retention of configuration. The Eschweiler-Clarke reaction is a classic method for amine methylation that is known to proceed without racemization of adjacent chiral centers.^{[1][2][3]}

Materials:

- (R)-(-)-2-amino-1-phenylethanol
- Formaldehyde (37% aqueous solution)
- Formic acid (98-100%)
- 10% Hydrochloric acid

- 50% Sodium hydroxide solution
- Diethyl ether
- Sodium sulfate (anhydrous)
- Round-bottom flask
- Reflux condenser
- Heating mantle
- Magnetic stirrer
- Separatory funnel
- pH paper or meter
- Rotary evaporator

Procedure:

- In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, (R)-(-)-2-amino-1-phenylethanol (C g, D mmol) is dissolved in formic acid (E mL, F mmol).
- Aqueous formaldehyde (37%, G mL, H mmol) is added to the solution.
- The reaction mixture is heated to 100 °C and maintained at this temperature for 6 hours. The reaction progress can be monitored by TLC.
- After cooling to room temperature, the mixture is acidified with 10% hydrochloric acid to a pH of 1-2.
- The acidic solution is washed with diethyl ether (3 x 50 mL) to remove any non-basic impurities.
- The aqueous layer is then made strongly alkaline (pH 12-14) by the careful addition of 50% sodium hydroxide solution while cooling in an ice bath.

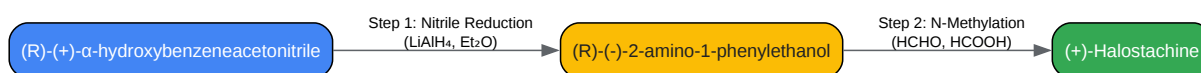
- The product is extracted with diethyl ether (4 x 75 mL).
- The combined organic extracts are washed with brine (100 mL), dried over anhydrous sodium sulfate, and filtered.
- The solvent is removed under reduced pressure using a rotary evaporator to afford crude **(+)-Halostachine**.

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of dichloromethane/methanol with a small percentage of ammonium hydroxide) to yield pure **(+)-Halostachine**.^[4]

Characterization: The final product should be characterized by spectroscopic methods (¹H NMR, ¹³C NMR, MS) to confirm its identity and purity. The enantiomeric excess should be determined by chiral HPLC to ensure the stereospecificity of the synthesis.

Visualizations

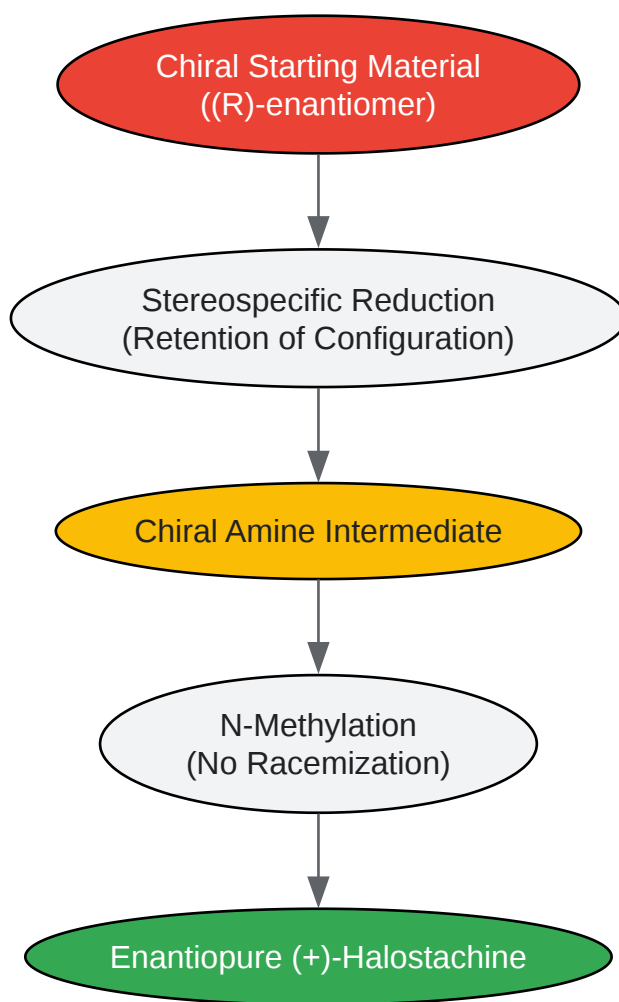
Synthetic Workflow



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Caption: Synthetic pathway from starting material to final product.

Logical Relationship of Key Steps



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Caption: Key transformations maintaining stereochemical integrity.

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